molecular formula C17H13N3O4 B5913323 N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Katalognummer: B5913323
Molekulargewicht: 323.30 g/mol
InChI-Schlüssel: CSNVHINRSBGWKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic derivative of 4-hydroxyquinolin-2-one, a heterocyclic scaffold renowned for its diverse pharmacological activities, particularly in analgesia. The molecule comprises a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a carboxamide group at position 3 and a 2-carbamoylphenyl moiety. This substitution pattern is critical for modulating bioavailability, receptor affinity, and metabolic stability .

Eigenschaften

IUPAC Name

N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c18-15(22)10-6-2-4-8-12(10)20-17(24)13-14(21)9-5-1-3-7-11(9)19-16(13)23/h1-8H,(H2,18,22)(H,20,24)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNVHINRSBGWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or carbamoyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be contextualized by comparing it to structurally related 4-hydroxyquinolin-2-one derivatives. Below is a detailed analysis:

Structural Analogs and Activity Profiles

Compound Name Key Structural Features Analgesic Activity (ED₅₀ or % Inhibition) Toxicity (LD₅₀, mg/kg) Stability/Polymorphism Issues Reference ID
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (12) 6,7-Dimethoxy groups; 3-pyridylmethyl substitution 75.3% writhing inhibition at 20 mg/kg 9527 (practically non-toxic) Stable under preclinical conditions
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (16) Hexahydroquinoline core Variable activity due to polymorphism Not reported High polymorphism; unstable storage
1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (36a) Cyanoethyl group; 2-pyridylmethyl substitution High activity (specific data unavailable) Moderate toxicity inferred No reported stability issues
N-(2-Benzamidoethyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (11c) Benzamidoethyl substitution; ethyl group at N1 Not explicitly reported Not reported Synthesized via THF/Et₃N; stable isolation

Key Comparative Insights

Substitution Patterns and Bioactivity: The 6,7-dimethoxy groups in compound 12 enhance analgesic potency (75.3% inhibition at 20 mg/kg) and reduce toxicity (LD₅₀ >9500 mg/kg) compared to non-methoxy analogs . In contrast, the hexahydroquinoline core in compound 16 introduces conformational flexibility but causes polymorphism, leading to inconsistent pharmacological results . The pyridylmethyl substitution (as in 12 and 36a) appears critical for receptor interaction, while the carbamoylphenyl group in the target compound may influence solubility and metabolic stability .

Polymorphism and Stability :

  • Compound 16 exemplifies the challenges of polymorphism; its analgesic activity halved in subsequent trials due to phase variability . This contrasts sharply with the stability of compound 12 , which maintained consistent activity during preclinical testing .

Synthetic Feasibility: Carboxamide derivatives like 11c and 12 are synthesized via amidation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid precursors, often requiring polar solvents (e.g., THF) and bases (e.g., Et₃N) . The target compound likely follows similar synthetic pathways but may require optimization for large-scale production.

Critical Research Findings

  • Lead Compound Identification : Compound 12 emerged as the most promising analgesic candidate due to its balanced efficacy, safety, and stability. It outperformed analogs like 16 and 36a in preclinical models .
  • QSAR Insights : Quantitative structure-activity relationship (QSAR) studies suggest that electron-donating groups (e.g., methoxy) at positions 6 and 7 enhance activity, while bulky substituents (e.g., hexahydro cores) reduce bioavailability .
  • Patent Limitations : Some analogs (e.g., 14k-r ) were excluded from analgesic development due to prior patenting for antitubercular applications .

Biologische Aktivität

N-(2-Carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes current findings on its biological properties, including relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

N 2 Carbamoylphenyl 4 hydroxy 2 oxo 1 2 dihydroquinoline 3 carboxamide\text{N 2 Carbamoylphenyl 4 hydroxy 2 oxo 1 2 dihydroquinoline 3 carboxamide}

This compound features a 4-hydroxy-2-oxo-1,2-dihydroquinoline core, which is a well-studied scaffold in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit moderate antibacterial activity. A study evaluated various synthesized compounds for their minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that while some derivatives showed promising antibacterial effects, the specific activity of N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide was not highlighted as significantly potent compared to other derivatives.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus64
N-(2-Carbamoylphenyl)-4-hydroxy...Not specifiedModerate

Antiviral Activity

The antiviral potential, particularly against HIV-1, has been explored through docking studies and biological assays. In vitro evaluations indicated that while some compounds derived from the same scaffold exhibited anti-HIV activity, N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide did not show significant integrase inhibitory activity at concentrations below 100 µM. However, it is essential to note that modifications to the core structure can enhance its antiviral properties.

Study on Antiviral Activity

In a recent study focusing on the synthesis and evaluation of various quinoline derivatives, it was found that compounds with similar structures to N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide demonstrated varying degrees of success in inhibiting HIV replication. The synthesized compounds were tested for their ability to block the integrase strand transfer process and cell-based replication of HIV.

Study on Antibacterial Activity

Another investigation assessed the antibacterial efficacy of a series of quinoline derivatives against opportunistic infections prevalent in HIV patients. The study employed MIC assays to determine effectiveness against common pathogens. Although N-(2-carbamoylphenyl)-4-hydroxy... was included in the analysis, its performance was comparable to other tested compounds but did not emerge as a standout candidate.

Q & A

Q. Table 1. Polymorphic Forms and Analgesic Efficacy

PolymorphAnalgesic Activity (% writhing reduction)StabilityReference
α-form60%6 months at 25°C
β-form30%1 month at 25°C

Q. Table 2. Substituent Impact on Bioactivity

SubstituentTarget Enzyme IC50 (nM)Solubility (mg/mL)
4-Chloro12 ± 20.8
4-Fluoro18 ± 31.5
3-Methyl25 ± 42.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.